molecular formula C6H10O4 B1367335 3-(1,3-Dioxolan-2-yl)propanoic acid CAS No. 4388-56-1

3-(1,3-Dioxolan-2-yl)propanoic acid

Cat. No.: B1367335
CAS No.: 4388-56-1
M. Wt: 146.14 g/mol
InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)propanoic acid is an organic compound characterized by a 1,3-dioxolane ring attached to a propanoic acid group. This compound is a colorless liquid with a distinctive aroma and is soluble in water and many organic solvents . It is primarily used as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It’s possible that the compound interacts with its targets through the formation of ether or ester bonds

Biochemical Pathways

As an intermediate in organic synthesis , it’s likely that the compound is involved in a variety of biochemical pathways, with the exact pathways depending on the specific reaction conditions and targets.

Result of Action

As an intermediate in organic synthesis , the compound likely contributes to the formation of a variety of different molecules, with the exact effects depending on the specific reaction conditions and targets.

Action Environment

The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)propanoic acid are likely influenced by various environmental factors, including temperature, pH, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)propanoic acid typically involves the reaction of 1,3-dioxolane with propanoic acid under specific conditions. One method includes the use of hypervalent iodine and carboxylic acid compounds as reagents . Another approach involves the deprotection of acyclic and cyclic O,O-acetals and O,O-ketals in the presence of a catalytic amount of iodine .

Industrial Production Methods

Industrial production of this compound often employs bulk manufacturing processes that ensure high purity and yield. These methods typically involve the use of toluene as a solvent and diisopropylethylamine (DIPEA) as a base .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine, carboxylic acids, and catalytic amounts of iodine . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes and propanoic acid derivatives .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)propanoic acid is unique due to its specific structure, which combines a 1,3-dioxolane ring with a propanoic acid group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and industrial production.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRKVBGGCFPFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515710
Record name 3-(1,3-Dioxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-56-1
Record name 3-(1,3-Dioxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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